molecular formula C16H10ClNO2 B8579531 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one CAS No. 40547-06-6

4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one

Cat. No.: B8579531
CAS No.: 40547-06-6
M. Wt: 283.71 g/mol
InChI Key: GIHHWZDCEABATP-UHFFFAOYSA-N
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Description

4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one typically involves the reaction of 2-chlorobenzaldehyde with hippuric acid in the presence of acetic anhydride. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2-phenyloxazol-5-one
  • 4-Benzylidene-2-(2-methylphenyl)-1,3-oxazol-5-one
  • 4-Benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one

Uniqueness

4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other similar compounds .

Properties

CAS No.

40547-06-6

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H

InChI Key

GIHHWZDCEABATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the stirred mixture of (2-chloro-benzoylamino)-acetic acid 21 (23.41 mmol), anhydrous sodium acetate (70.23 mmol), acetic anhydride (7 ml), and benzaldehyde (25.75 mmol) were added dropwise at 30° C. This mixture was then heated to 60° C. for 1 hr. The reaction mixture was poured into an ice-water solution and the resulting solids were filtered, washed with ethanol and dried on vacuum. The desired compound was obtained with a 90% yield.
Quantity
23.41 mmol
Type
reactant
Reaction Step One
Quantity
70.23 mmol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
25.75 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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